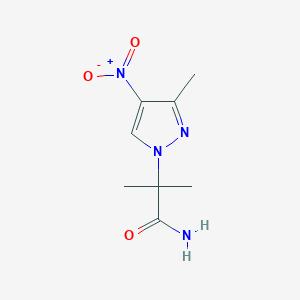

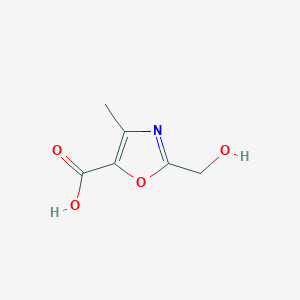

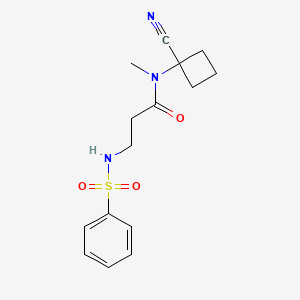

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazole derivatives involves multiple steps, including the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. This method is part of the broader strategies employed in the synthesis of complex molecules featuring pyrazole units, which are crucial for creating a variety of biologically active compounds and materials with specific properties (Shestopalov et al., 2003).

Molecular Structure Analysis

X-ray crystallography and molecular modeling are common techniques used to analyze the molecular structure of pyrazole derivatives. These methods provide detailed insights into the compound's conformation, molecular geometry, and intermolecular interactions, which are essential for understanding its chemical behavior and reactivity. For instance, studies on similar compounds have revealed complex hydrogen-bonded structures and polarized molecular-electronic structures (Portilla et al., 2007).

科学的研究の応用

Complex Formation and Structural Analysis

Research has shown that derivatives of 3-(pyrazol-1-yl)propanamide (like 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide) can form complexes with palladium(II) chloride. These complexes were studied using X-ray diffraction, revealing unique supramolecular hydrogen-bonded chains and cyclic dimers in the solid state, which differ from the structures formed by unmodified ligands (Palombo et al., 2019).

Hydrogen-Bonded Structures

Various hydrogen-bonded structures involving pyrazole derivatives have been investigated. For instance, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a similar compound, forms chains of edge-fused rings through a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds. These insights into molecular interactions contribute to understanding the behavior of related compounds (Portilla et al., 2007).

Antibacterial and Antifungal Applications

Studies have explored the antibacterial and antifungal applications of N-(naphthalen-1-yl)propanamide derivatives, which are structurally related to 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide. These compounds have shown notable activity against various bacteria and fungi species, highlighting the potential of pyrazole derivatives in antimicrobial research (Evren et al., 2020).

Synthesis and Transformation Studies

The synthesis and transformation of pyrazole derivatives have been extensively studied. For example, the synthesis of benzimidazoles via phosphine-mediated reductive cyclization of ortho-nitro-anilides, including compounds similar to 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide, has been documented. These studies contribute to the broader understanding of synthetic pathways and transformations of pyrazole-based compounds (Duchek & Vasella, 2011).

Crystal Structure Analysis

Crystal structure analysis of pyrazole derivatives, including the synthesis and X-ray analysis of various compounds, has been conducted to understand their molecular arrangement and potential applications. This research is crucial in deciphering the physical and chemical properties of these compounds (Zonouz et al., 2010).

作用機序

Target of Action

The compound contains a pyrazole ring, which is a common structure in many biologically active compounds. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

Mode of Action

The mode of action of pyrazole derivatives can also vary widely. For example, some pyrazole derivatives have been found to inhibit certain enzymes, while others might interact with specific receptors . The exact mode of action would depend on the specific targets of the compound.

Biochemical Pathways

The biochemical pathways affected by pyrazole derivatives can be diverse, depending on their specific targets and mode of action. They could potentially affect a wide range of cellular processes, from signal transduction to metabolic pathways .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of pyrazole derivatives can vary widely depending on their specific structure and properties. Some general factors that can influence the pharmacokinetics of these compounds include their solubility, stability, and the presence of functional groups that can be metabolized by the body .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound were an enzyme inhibitor, the result of its action could be a decrease in the production of certain metabolites. If it were a receptor agonist or antagonist, it could result in changes in cellular signaling .

Action Environment

The action environment refers to how environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can potentially affect the compound’s stability and activity .

特性

IUPAC Name |

2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c1-5-6(12(14)15)4-11(10-5)8(2,3)7(9)13/h4H,1-3H3,(H2,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDDVKQDZUPKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)

![Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate](/img/structure/B2487603.png)

![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)

![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)

![N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2487618.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2487619.png)